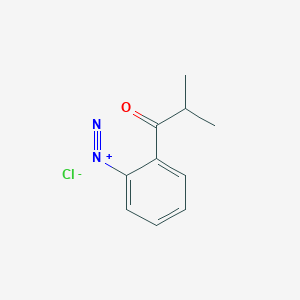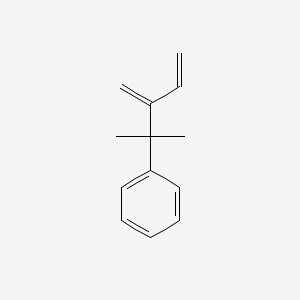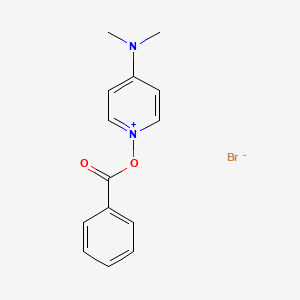
2-Methyl-1-oxopropyl-benzenediazonium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-1-oxopropyl-benzenediazonium chloride is an organic compound belonging to the class of diazonium salts. These compounds are characterized by the presence of a diazonium group (-N₂⁺) attached to an aromatic ring. The compound is known for its versatility in organic synthesis, particularly in the formation of various aromatic derivatives through substitution reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 2-Methyl-1-oxopropyl-benzenediazonium chloride typically involves the diazotization of an aromatic amine. The process begins with the treatment of an aromatic amine with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) under cold conditions. This reaction results in the formation of the diazonium salt.
Industrial Production Methods
Industrial production of diazonium salts, including this compound, follows similar principles but on a larger scale. The process is carefully controlled to maintain low temperatures and prevent the decomposition of the diazonium compound. The use of automated systems ensures consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-1-oxopropyl-benzenediazonium chloride undergoes various types of reactions, including:
Substitution Reactions: The diazonium group can be replaced by other nucleophiles such as halides, hydroxides, and cyanides.
Coupling Reactions: The compound can react with phenols and aromatic amines to form azo compounds, which are characterized by the presence of a nitrogen-nitrogen double bond.
Common Reagents and Conditions
Substitution Reactions: Common reagents include copper(I) chloride (CuCl) for chlorination, potassium iodide (KI) for iodination, and copper(I) cyanide (CuCN) for cyanation. These reactions are typically carried out under mild conditions.
Coupling Reactions: Phenols and aromatic amines are used as coupling partners, often in the presence of a base such as sodium hydroxide (NaOH).
Major Products Formed
Substitution Reactions: Products include aryl halides, phenols, and nitriles.
Coupling Reactions: Azo compounds are the primary products, which are valuable in dye and pigment industries.
Scientific Research Applications
2-Methyl-1-oxopropyl-benzenediazonium chloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various aromatic compounds.
Biology: Employed in the labeling of biomolecules for detection and analysis.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Methyl-1-oxopropyl-benzenediazonium chloride involves the formation of a highly reactive diazonium ion. This ion can undergo nucleophilic substitution or coupling reactions, leading to the formation of various products. The diazonium group acts as a good leaving group, facilitating these transformations.
Comparison with Similar Compounds
Similar Compounds
Benzenediazonium chloride: A simpler diazonium salt with similar reactivity.
4-Methylbenzenediazonium chloride: Another diazonium salt with a methyl group at the para position.
Uniqueness
2-Methyl-1-oxopropyl-benzenediazonium chloride is unique due to the presence of the 2-methyl-1-oxopropyl group, which can influence the reactivity and selectivity of the compound in various reactions. This structural feature distinguishes it from other diazonium salts and can lead to the formation of unique products.
Properties
CAS No. |
61498-27-9 |
|---|---|
Molecular Formula |
C10H11ClN2O |
Molecular Weight |
210.66 g/mol |
IUPAC Name |
2-(2-methylpropanoyl)benzenediazonium;chloride |
InChI |
InChI=1S/C10H11N2O.ClH/c1-7(2)10(13)8-5-3-4-6-9(8)12-11;/h3-7H,1-2H3;1H/q+1;/p-1 |
InChI Key |
MYMJBJHJRUCMNA-UHFFFAOYSA-M |
Canonical SMILES |
CC(C)C(=O)C1=CC=CC=C1[N+]#N.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



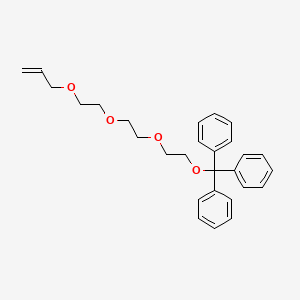
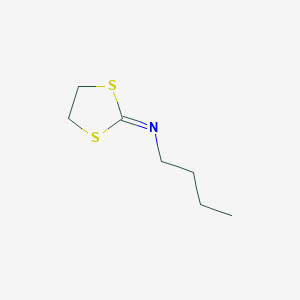
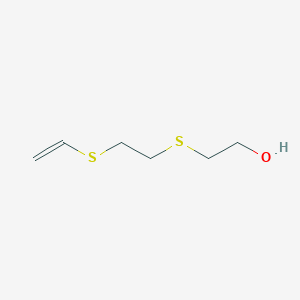
![4-[3-(Dimethylamino)prop-2-ynoyl]benzoic acid](/img/structure/B14305331.png)

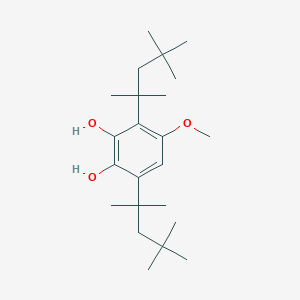
![2,3-Difluoro-1-propyl-4-[4-(4-propylphenyl)phenyl]benzene](/img/structure/B14305344.png)
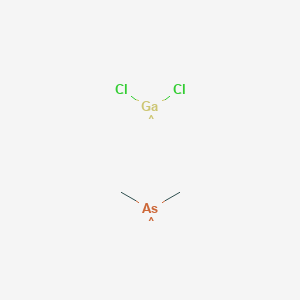
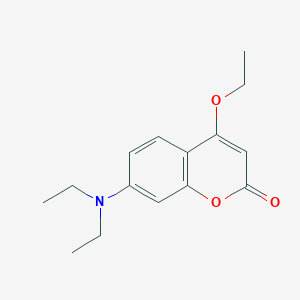
![4'-Octanoyl[1,1'-biphenyl]-4-yl acetate](/img/structure/B14305372.png)
